molecular formula C8H5IN2O B15232129 2-Iodo-5-(pyridin-4-yl)oxazole

2-Iodo-5-(pyridin-4-yl)oxazole

Cat. No.: B15232129
M. Wt: 272.04 g/mol
InChI Key: BGRNUMQTQUWSQW-UHFFFAOYSA-N
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Description

2-Iodo-5-(pyridin-4-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a pyridine ring. The presence of iodine at the 2-position of the oxazole ring and a pyridin-4-yl substituent at the 5-position makes this compound unique. Oxazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(pyridin-4-yl)oxazole typically involves the iodination of a pre-formed oxazole ring. One common method is the reaction of 5-(pyridin-4-yl)oxazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(pyridin-4-yl)oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield a variety of biaryl compounds .

Scientific Research Applications

2-Iodo-5-(pyridin-4-yl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-(pyridin-4-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(pyridin-3-yl)oxazole
  • 2-Iodo-5-(pyridin-2-yl)oxazole
  • 2-Bromo-5-(pyridin-4-yl)oxazole

Uniqueness

2-Iodo-5-(pyridin-4-yl)oxazole is unique due to the specific positioning of the iodine and pyridin-4-yl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

2-iodo-5-pyridin-4-yl-1,3-oxazole

InChI

InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H

InChI Key

BGRNUMQTQUWSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(O2)I

Origin of Product

United States

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